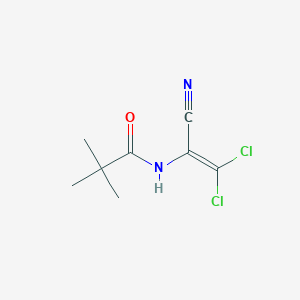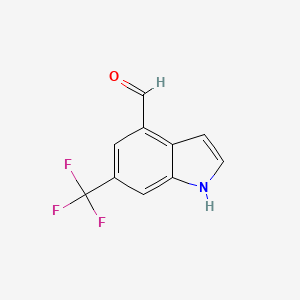
6-(trifluoromethyl)-1H-indole-4-carbaldehyde
Übersicht
Beschreibung
6-(Trifluoromethyl)indole is used in pharmaceutical intermediates and liquid crystal intermediates . It has a molecular formula of C9H6F3N .
Synthesis Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The molecular weight of 6-(Trifluoromethyl)indole is 185.15 g/mol . The IUPAC name is 6-(trifluoromethyl)-1H-indole .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates has been described . This process plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)indole is insoluble in water . More specific physical and chemical properties for 6-(trifluoromethyl)-1H-indole-4-carbaldehyde are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Methodology and Medicinal Chemistry
Indoles are abundant in nature and often exhibit bioactivity. Trifluoromethyl groups enhance polarity, stability, and lipophilicity. Combining these two features, researchers have developed metal-free methods to synthesize 2-trifluoromethylindoles from indoles. For instance, an efficient transformation using CF3SO2Na selectively introduces the trifluoromethyl group at the C2 position of indoles . These compounds could serve as building blocks for drug discovery, as exemplified by the antidepressant Fluoxetine (Prozac) and the anticancer agent Fludelone .
Molecular Topologies and Complex Structures
2-(Trifluoromethyl)isonicotinic acid plays a role in constructing molecular topologies. It has been involved in forming homometallic and heterometallic molecular squares, contributing to the creation of intricate molecular architectures .
Organic Synthesis and Functional Group Transformations
Researchers have explored the use of trifluoromethyl compounds in organic synthesis. CF3SO2Na serves as an environmentally friendly and cost-effective source of trifluoromethyl. For instance, it has been employed in copper-catalyzed oxidation reactions to obtain 2-trifluoromethylindoles. These methods offer high regioselectivity and avoid toxic reagents .
Pharmaceuticals and Drug Development
The trifluoromethyl group appears in FDA-approved drugs. Pexidartinib , used to treat tenosynovial giant cell tumors, contains a trifluoromethyl alkyl-substituted pyridine moiety. Additionally, Alpelisib , an inhibitor of PI3Ks (involved in cell proliferation and glucose metabolism), features a trifluoromethyl group attached through a urea linkage .
Agrochemicals and Crop Protection
While specific examples are limited, the trifluoromethyl group has potential in agrochemicals. Researchers may investigate its effects on pesticide activity and crop protection.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The trifluoromethyl group is gaining increasing attention in the field of pharmaceuticals, agrochemicals, and materials . Future research directions may include the development of new synthesis methods, the exploration of new applications, and the study of the biological activities of trifluoromethyl-containing compounds .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-indole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6(5-15)8-1-2-14-9(8)4-7/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQXXZQYBEMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethyl)-1H-indole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811957.png)
![Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2811960.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2811963.png)

![ethyl 3-[(2-methoxyphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2811967.png)
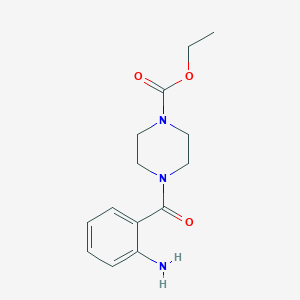
![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)
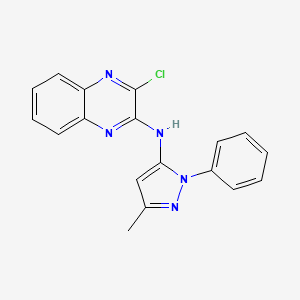
![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)
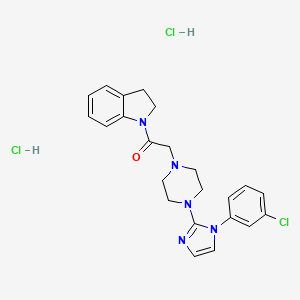
![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2811973.png)
![2-[3-(Trifluoromethyl)phenyl]sulfonylethanol](/img/structure/B2811974.png)
